molecular formula C16H23N3O3S B3012743 2-methoxy-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)acetamide CAS No. 1234923-43-3

2-methoxy-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)acetamide

Cat. No. B3012743
M. Wt: 337.44
InChI Key: PKAIGEYRTFEINQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-substituted acetamide derivatives with a piperidine moiety is described in the first paper. The process involves the reaction of benzenesulfonyl chloride with 1-aminopiperidine under controlled pH conditions to produce the parent compound N-(Piperidin-1-yl) benzenesulfonamide. Subsequent substitution at the nitrogen atom with various electrophiles, specifically N-aryl/aralkyl-substituted-2-bromoacetamides, in the presence of sodium hydride (NaH) and N,N-Dimethylformamide (DMF), leads to the formation of a new series of N-substituted acetamide derivatives. The compounds were confirmed using IR, EIMS, and (1)H-NMR spectral data .

Molecular Structure Analysis

The second paper provides insights into the molecular structure of related acetamide compounds. It describes the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamide, which has a linearly extended conformation with an interplanar angle between the two amide groups of 157.3 degrees. The replacement of the methoxyamino hydrogen atom with a methyl group results in a slightly more bent chain, as seen in 2-acetamido-N-benzyl-2-[methoxy(methyl)amino]acetamide, with an interplanar angle of 126.4 degrees. This modification also leads to positional/thermal disorder in the methoxy(methyl)amino group. Both structures exhibit classical N-H...O hydrogen bonds and weak non-standard C-H...O hydrogen bonds, contributing to the formation of planar hydrophilic and hydrophobic areas within the crystal structures .

Chemical Reactions Analysis

Although the provided papers do not directly discuss the chemical reactions of 2-methoxy-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)acetamide, the synthesis paper implies that the compounds synthesized may undergo reactions typical for acetamides, such as nucleophilic substitution at the acyl carbon or reactions at the nitrogen atom due to the presence of electrophiles.

Physical and Chemical Properties Analysis

The papers do not provide specific physical and chemical properties of 2-methoxy-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)acetamide. However, the structural analysis in paper suggests that similar compounds exhibit specific conformational characteristics and hydrogen bonding patterns that could influence their physical properties, such as solubility and melting points, as well as their chemical reactivity.

Biological Activity

The first paper reports that the synthesized N-substituted acetamide derivatives were evaluated for their biological activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. The compounds showed promising activity against the first two enzymes, while some remained inactive against lipoxygenase enzymes . This suggests potential applications in the treatment of conditions related to these enzymes, such as Alzheimer's disease or inflammatory diseases.

Scientific Research Applications

Synthesis and Enzyme Inhibitory Activities

Compounds synthesized through methods involving components like piperidin-4-yl and acetamide groups have been evaluated for their enzyme inhibitory activities. For instance, compounds synthesized through microwave-assisted protocols have been assessed for their inhibition potential against enzymes such as bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) (Virk et al., 2018). Such research highlights the potential therapeutic applications of these compounds in treating conditions associated with enzyme dysregulation.

Agricultural and Pest Control Applications

The synthesis and testing of pyridine derivatives against agricultural pests demonstrate another application. Pyridine derivatives, similar in some aspects of structure to the compound , have shown significant insecticidal activities. For example, certain synthesized pyridine compounds exhibited potent aphidicidal activities, suggesting their use in pest management strategies (Bakhite et al., 2014).

properties

IUPAC Name

2-methoxy-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c1-22-11-14(20)18-10-12-5-8-19(9-6-12)16(21)13-4-3-7-17-15(13)23-2/h3-4,7,12H,5-6,8-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAIGEYRTFEINQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC1CCN(CC1)C(=O)C2=C(N=CC=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)acetamide

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